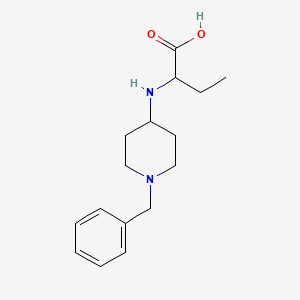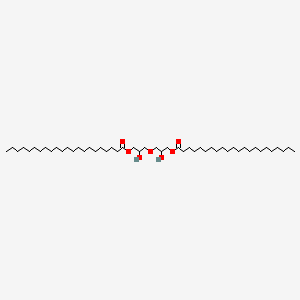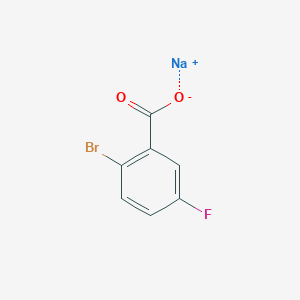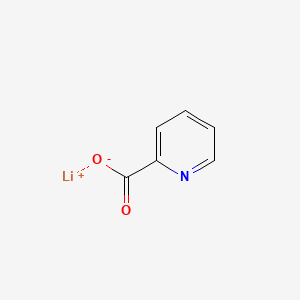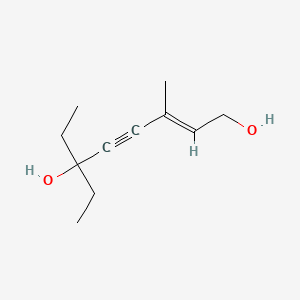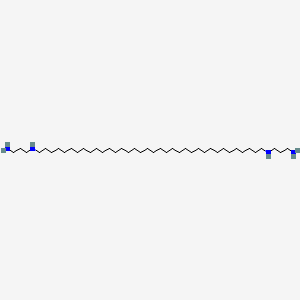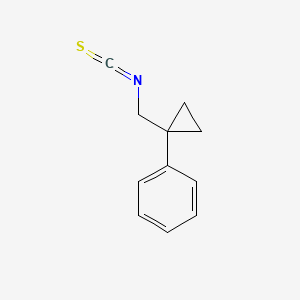
(1-Phenylcyclopropyl)methyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylcyclopropyl)methyl isothiocyanate is an organic compound with the molecular formula C11H11NS It is characterized by a cyclopropyl ring attached to a phenyl group and an isothiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Phenylcyclopropyl)methyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (1-phenylcyclopropyl)methylamine with thiophosgene. The reaction typically occurs under anhydrous conditions and requires a solvent such as dichloromethane. The reaction proceeds as follows:
(1-Phenylcyclopropyl)methylamine+Thiophosgene→(1-Phenylcyclopropyl)methyl isothiocyanate+Hydrogen chloride
Another method involves the use of isocyanides and elemental sulfur in the presence of amine catalysts. This method is more sustainable and avoids the use of highly toxic reagents like thiophosgene .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenylcyclopropyl)methyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as a Lewis acid, and are conducted under mild heating conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
(1-Phenylcyclopropyl)methyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and biologically active compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (1-Phenylcyclopropyl)methyl isothiocyanate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s antimicrobial and anticancer effects are attributed to its ability to induce oxidative stress and apoptosis in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the cyclopropyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a cyclopropyl group.
Allyl isothiocyanate: Contains an allyl group instead of a cyclopropyl group.
Uniqueness
(1-Phenylcyclopropyl)methyl isothiocyanate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
75180-41-5 |
|---|---|
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
[1-(isothiocyanatomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H11NS/c13-9-12-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 |
Clé InChI |
LOQAGKKIXWJZSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN=C=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


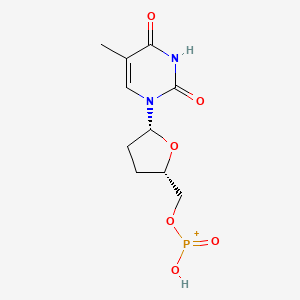
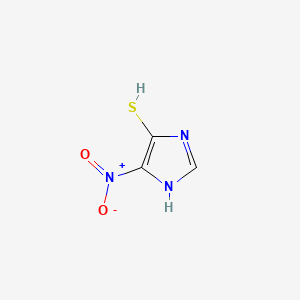
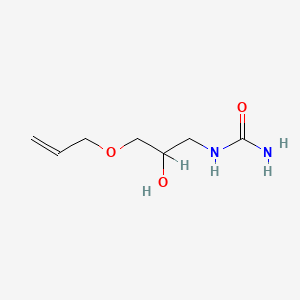
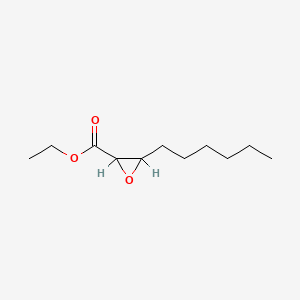
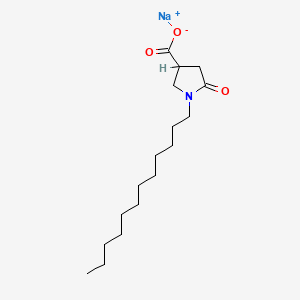
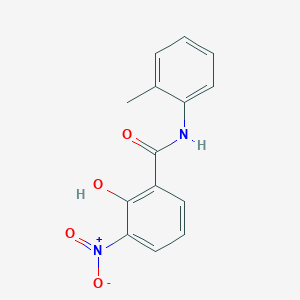
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
